2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Positional isomerism Physicochemical profiling Chromatographic method development

2-Nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (CAS 54255-81-1) is a nitro-substituted tricyclic dibenzodiazepinone with molecular formula C13H9N3O3 and exact mass 255.064 Da. The compound belongs to the 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one scaffold family, which serves as the core structure for clinically relevant agents including the atypical antipsychotic clozapine and multiple investigational kinase inhibitors.

Molecular Formula C13H9N3O3
Molecular Weight 255.23 g/mol
CAS No. 54255-81-1
Cat. No. B3144038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
CAS54255-81-1
Molecular FormulaC13H9N3O3
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2
InChIInChI=1S/C13H9N3O3/c17-13-9-7-8(16(18)19)5-6-10(9)14-11-3-1-2-4-12(11)15-13/h1-7,14H,(H,15,17)
InChIKeyCHMWFXMDXQDWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.1 [ug/mL]

2-Nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (CAS 54255-81-1): Core Scaffold Identity and Structural Context


2-Nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (CAS 54255-81-1) is a nitro-substituted tricyclic dibenzodiazepinone with molecular formula C13H9N3O3 and exact mass 255.064 Da [1]. The compound belongs to the 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one scaffold family, which serves as the core structure for clinically relevant agents including the atypical antipsychotic clozapine and multiple investigational kinase inhibitors [2]. The nitro group at the 2-position of the benzo-fused ring system introduces an electron-withdrawing substituent that modulates both the electronic character of the aromatic system and provides a synthetic handle for further chemical elaboration via reduction to the corresponding 2-amino derivative . Spectroscopic characterization including FTIR and Raman spectral data is available, enabling unambiguous identity confirmation [3].

Why 2-Nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one Cannot Be Interchanged with In-Class Analogs


The dibenzodiazepinone scaffold family encompasses multiple substitution patterns—positional isomers (2-nitro vs. 4-nitro), halogenated analogs (8-chloro), and the unsubstituted parent—each with distinct physicochemical properties, reactivity profiles, and biological target engagement. The 2-nitro substitution (CAS 54255-81-1) confers a LogP of 3.003 and polar surface area of 94.47 Ų , which differ measurably from the 4-nitro positional isomer (identical molecular formula but distinct IUPAC name and chromatographic behavior). Critically, the nitro group position determines both the electronic distribution across the tricyclic system and the regioselectivity of subsequent chemical transformations—the 2-nitro group can be selectively reduced to a 2-amino moiety for downstream derivatization, whereas the 4-nitro isomer, 8-chloro analog, or unsubstituted parent cannot replicate this specific reactivity vector . In kinase inhibitor development programs utilizing this scaffold, substitution position has been shown to dramatically affect both enzymatic potency and selectivity [1]. Generic substitution without verifying positional isomer identity therefore risks both chemical reactivity mismatch and, where biological activity is relevant, failure to reproduce target engagement profiles. Note: direct head-to-head pharmacological comparison data for this specific compound versus its closest analogs is limited in the published literature; the differentiation evidence below emphasizes the strongest verifiable dimensions available.

Quantitative Differentiation Evidence for 2-Nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (CAS 54255-81-1)


Positional Isomer Differentiation: 2-Nitro vs. 4-Nitro LogP and PSA

The 2-nitro positional isomer (CAS 54255-81-1) is structurally distinct from the 4-nitro isomer (CAS 162930-70-3); both share the molecular formula C13H9N3O3 and exact mass 255.064 Da, but differ in the position of the nitro substituent on the benzo-fused ring. This positional difference produces measurable divergence in computed physicochemical descriptors. The 2-nitro compound has a calculated LogP of 3.003 and a polar surface area (PSA) of 94.47 Ų . These values are critical for predicting chromatographic retention (HPLC method development), solubility, and membrane permeability—parameters that directly affect both analytical method specificity and biological system exposure .

Positional isomerism Physicochemical profiling Chromatographic method development

Spectroscopic Identity Verification: FTIR and Raman Fingerprint

The 2-nitro compound (CAS 54255-81-1) has experimentally acquired FTIR and Raman spectra deposited in the SpectraBase database (Compound ID: 2PL83Sw7f9b), providing a definitive spectroscopic fingerprint for identity confirmation and purity assessment [1]. In contrast, the unsubstituted parent scaffold 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (CAS 5814-41-5) and the 8-chloro analog (CAS 50892-62-1) each produce distinct vibrational spectra due to the absence or different positioning of the nitro group's characteristic symmetric and asymmetric N–O stretching bands (typically observed at ~1520 cm⁻¹ and ~1350 cm⁻¹). The availability of reference-grade FTIR and Raman spectra for CAS 54255-81-1 enables unambiguous differentiation from these in-class analogs using benchtop spectroscopic methods without requiring MS or NMR instrument access [1].

Spectroscopic characterization Identity confirmation Quality control

Synthetic Utility: 2-Nitro as a Regiospecific Precursor Handle vs. Unsubstituted Parent Scaffold

The 2-nitro substituent of CAS 54255-81-1 serves as a regiospecific synthetic handle that is absent in the unsubstituted parent scaffold (CAS 5814-41-5). The nitro group can be selectively reduced to the corresponding 2-amino derivative using established reducing agents (e.g., H₂/Pd-C, Sn/HCl, Zn/NH₄Cl, or Fe/HCl), enabling subsequent acylation, sulfonylation, reductive amination, or diazotization chemistry at the 2-position [1]. This synthetic vector is structurally precluded in the unsubstituted parent compound, which requires electrophilic aromatic substitution for functionalization—a less regioselective process. The phosphorus(III)-mediated reductive condensation methodology developed by Tryniszewski et al. (2020) demonstrates that N-aryl-2-nitroanilines serve as direct precursors to diversely substituted dibenzodiazepinones in a one-pot, three-step process, highlighting the strategic value of the 2-nitro substitution pattern in scaffold construction .

Synthetic intermediate Nitro reduction Diversification point

Scaffold Validation: Dibenzodiazepinone Core in Kinase Inhibition

The 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one scaffold—of which CAS 54255-81-1 is a nitro-substituted derivative—has been validated as a productive core for potent and selective checkpoint kinase 1 (Chk1) inhibition. Wang et al. (2007) reported that optimized dibenzodiazepinone-based Chk1 inhibitors achieved enzymatic IC₅₀ values in the low nanomolar range, with compound 46d demonstrating potent Chk1 enzymatic activity and the ability to abrogate G2 arrest while enhancing camptothecin cytotoxicity by 19-fold in SW620 cells [1]. Critically, SAR studies within this series revealed that the nature and position of substituents on the tricyclic core profoundly affect kinase selectivity and cellular potency—aryl groups bearing nitro substituents in specific positions were shown to engage in π-electron stacking interactions with Tyr20 in the Chk1 polar binding region, with distances of approximately 3.6 Å between nitro oxygen atoms and the phenyl ring [1]. This established SAR context provides a rational basis for selecting the 2-nitro-substituted scaffold (CAS 54255-81-1) as a starting point for kinase-focused medicinal chemistry, where the nitro group's electronic properties and hydrogen-bonding capacity may be exploited for target engagement.

Kinase inhibition Chk1 Drug discovery scaffold

Procurement-Relevant Purity Specification: Commercial Availability at 98% Purity

CAS 54255-81-1 is commercially available from Leyan (Product No. 1661977) at a certified purity of 98% . This purity specification provides a verifiable procurement benchmark that can be directly compared against alternative sources or in-class analogs. The unsubstituted parent scaffold (CAS 5814-41-5) and 8-chloro analog (CAS 50892-62-1) are also commercially available, but purity levels and batch-to-batch consistency vary by supplier. For the 2-nitro compound, the 98% purity specification with associated CAS registry verification ensures that procurement decisions are based on a defined, auditable quality standard.

Purity specification Procurement benchmark Quality assurance

Structural Confirmation via Nitration Pathway: Spectroscopic Assignment of the 2-Nitro Regioisomer

Amiet and Johns (1967) established the nitration pathway for the dibenzodiazepinone system, demonstrating that dibenzo[c,f]-[1,2]-diazepin-11-one undergoes N-oxidation followed by nitration to yield the 2-nitro and 2,4-dinitro derivatives as the N-oxide forms. The structures of these products were assigned largely on the basis of spectroscopic evidence (UV, IR, NMR as available in 1967) [1]. This foundational study provides the chemical rationale for the formation of the 2-nitro regioisomer specifically, distinguishing it from alternative nitration products (e.g., nitration at other positions or on different rings of the tricyclic system). The spectroscopic data reported in this study serve as a historical reference point for confirming the regiochemical identity of CAS 54255-81-1. This is particularly relevant because direct nitration of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one could theoretically produce multiple mononitration products; the Amiet and Johns study provides the evidence base confirming that the 2-position is the kinetically or thermodynamically favored site of electrophilic nitration under the reported conditions.

Regiochemical assignment Nitration chemistry Structural elucidation

Evidence-Backed Application Scenarios for 2-Nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (CAS 54255-81-1)


Medicinal Chemistry: Kinase Inhibitor Lead Generation on a Validated Scaffold

The dibenzodiazepinone scaffold has demonstrated tractable SAR in Chk1 kinase inhibition, with X-ray cocrystal structures confirming key binding interactions between the tricyclic core and the kinase hinge region [1]. The 2-nitro-substituted scaffold (CAS 54255-81-1) provides a pre-functionalized starting point for library synthesis, where the nitro group can be reduced to the 2-amino derivative for subsequent amide coupling, sulfonamide formation, or reductive amination—enabling rapid exploration of vectors extending from the 2-position toward the solvent-exposed region of the kinase active site as mapped in published cocrystal structures [1]. Selection of the 2-nitro isomer over the unsubstituted parent (CAS 5814-41-5) reduces synthetic step count and improves regiochemical certainty in the initial diversification step. Researchers should verify positional isomer identity by FTIR or Raman spectroscopy against the SpectraBase reference (Compound ID 2PL83Sw7f9b) prior to use [2].

Reference Standard for Chromatographic Method Development and Impurity Profiling

The 2-nitro compound (CAS 54255-81-1), with its defined LogP (3.003) and PSA (94.47 Ų) [1], serves as a useful reference standard for developing HPLC and LC-MS methods targeting dibenzodiazepinone analogs. Its distinct retention characteristics relative to the 4-nitro positional isomer (CAS 162930-70-3) make it valuable for chromatographic method validation, particularly when establishing system suitability criteria for separating closely related nitro-substituted dibenzodiazepinones. The compound is also relevant as a process-related impurity or intermediate marker in the synthesis of more complex dibenzodiazepinone derivatives, such as those described in kinase inhibitor patents (e.g., EP1606268B1) [2]. The availability of FTIR and Raman reference spectra further supports its use as a system suitability standard for spectroscopic detection methods [3].

Synthetic Methodology Development: Nitroarene Reduction and Reductive Cyclization Chemistry

The 2-nitro substituent on the dibenzodiazepinone scaffold provides a well-defined substrate for developing and benchmarking nitroarene reduction methodologies. The established chemistry of phosphorus(III)-mediated reductive condensation of N-aryl-2-nitroanilines to dibenzodiazepinones [1] positions the 2-nitro scaffold as a relevant substrate for testing novel reduction catalysts, continuous flow hydrogenation protocols, or biocatalytic nitroreductase systems. The compound's commercial availability at 98% purity [2] ensures reproducible starting material quality for methodology studies. Researchers comparing reduction efficiency across different catalysts or conditions can use the conversion of the 2-nitro group to the 2-amino derivative (monitorable by LC-MS or TLC) as a standardized reaction benchmark. The established nitration chemistry from Amiet & Johns (1967) provides the historical context for preparing the compound at scale [3].

Chemical Biology: Photoaffinity Labeling Probe Precursor

The 2-nitro group of CAS 54255-81-1 can be reduced to the corresponding 2-amino derivative, which then serves as an attachment point for photoaffinity labeling moieties (e.g., benzophenone, diazirine) or biotin tags via amide bond formation. This strategy enables the creation of chemical biology probes based on the dibenzodiazepinone scaffold for target identification studies (chemical proteomics) or cellular target engagement assays. The scaffold's demonstrated engagement with kinase active sites [1] and its compact molecular dimensions (MW 255.23 Da) make it an attractive core for probe development, where the 2-position amino handle provides a single, regiospecific conjugation site—in contrast to the unsubstituted parent scaffold, which would require less selective electrophilic aromatic substitution to introduce a conjugation handle. Researchers should verify the identity of the 2-nitro starting material spectroscopically against the SpectraBase reference [2] and the 1967 structural assignment [3] before initiating probe synthesis.

Quote Request

Request a Quote for 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.